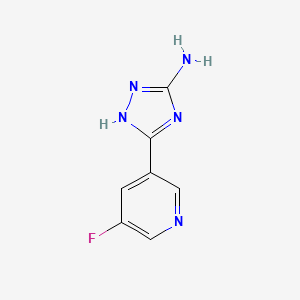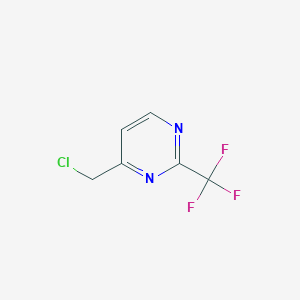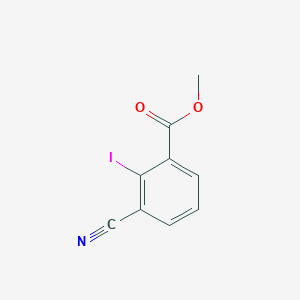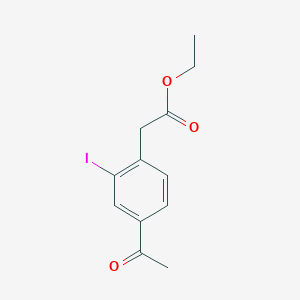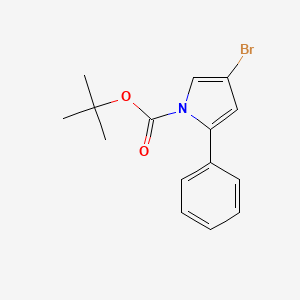
4-Bromo-1-Boc-2-phenyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1-Boc-2-phenyl-1H-pyrrole is a chemical compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic organic compounds, characterized by a nitrogen atom at position one. The compound this compound is specifically substituted with a bromine atom at position four, a tert-butoxycarbonyl (Boc) protecting group at position one, and a phenyl group at position two. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
The synthesis of 4-Bromo-1-Boc-2-phenyl-1H-pyrrole typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-phenylpyrrole and tert-butoxycarbonyl chloride.
Bromination: The bromination of 2-phenylpyrrole is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. This step introduces the bromine atom at position four of the pyrrole ring.
Protection: The resulting 4-bromo-2-phenylpyrrole is then protected with a Boc group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step yields this compound.
化学反应分析
4-Bromo-1-Boc-2-phenyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at position four can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds.
科学研究应用
4-Bromo-1-Boc-2-phenyl-1H-pyrrole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Material Science:
作用机制
The mechanism of action of 4-Bromo-1-Boc-2-phenyl-1H-pyrrole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the Boc protecting group can influence the compound’s binding affinity and selectivity towards its molecular targets.
相似化合物的比较
4-Bromo-1-Boc-2-phenyl-1H-pyrrole can be compared with other substituted pyrroles:
4-Bromo-1H-pyrrole: Lacks the Boc protecting group and phenyl substitution, making it less sterically hindered and more reactive.
1-Boc-2-phenyl-1H-pyrrole: Lacks the bromine atom, which affects its reactivity in substitution and cross-coupling reactions.
4-Bromo-2-phenyl-1H-pyrrole: Lacks the Boc protecting group, making it more prone to nucleophilic attack at the nitrogen atom.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct reactivity and applications in various fields of research.
属性
分子式 |
C15H16BrNO2 |
|---|---|
分子量 |
322.20 g/mol |
IUPAC 名称 |
tert-butyl 4-bromo-2-phenylpyrrole-1-carboxylate |
InChI |
InChI=1S/C15H16BrNO2/c1-15(2,3)19-14(18)17-10-12(16)9-13(17)11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI 键 |
LAYZRYQNBBKTGT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C=C(C=C1C2=CC=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



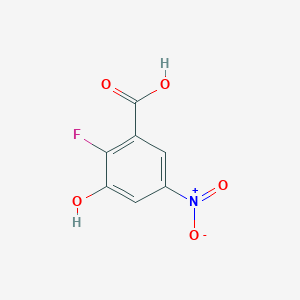
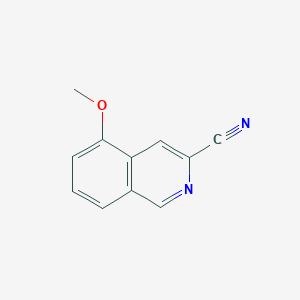

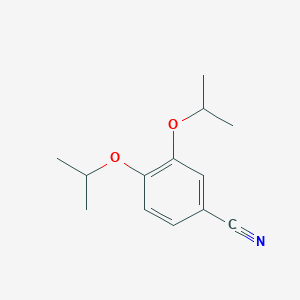
![1,3-Dimethyl-1H-imidazo[4,5-d]pyridazine-2,4(3H,5H)-dione](/img/structure/B13673306.png)
![1-(4-Chlorophenyl)-3-[dimethyl(vinyl)silyl]-1-propanone](/img/structure/B13673313.png)



